

An In-depth Technical Guide to AC-green for Cellular Imaging

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Compound of Interest

Compound Name: AC-green
Cat. No.: B11932782

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Audience: Researchers, Scientists, and Drug Development Professionals

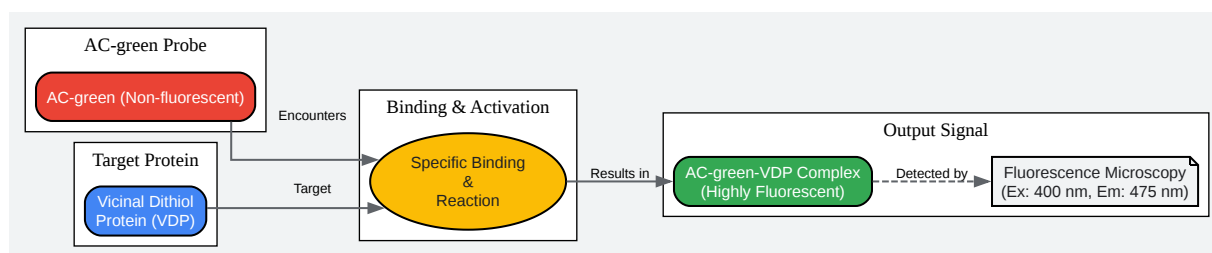
Introduction

AC-green, also known as VDP-green, is a fluorescent probe designed for the specific imaging of vicinal dithiol proteins (VDPs) within living cells and organisms. VDPs play a crucial role in cellular redox signaling and protein function, making them an important target for understanding various physiological and pathological processes. **AC-green** is a β -allyl carbamate-based probe that exhibits a significant increase in fluorescence upon binding to VDPs, enabling researchers to visualize and quantify these proteins in real-time.^[1] Its high sensitivity, low cytotoxicity, and specificity make it a valuable tool for cellular imaging applications.^[1]

Core Mechanism of Action

AC-green operates on a "turn-on" fluorescence mechanism. In its unbound state, the probe is largely non-fluorescent. However, upon encountering a protein with vicinal dithiols—two thiol groups on adjacent amino acid residues—**AC-green** undergoes a chemical reaction that results in a more than 60-fold increase in its fluorescence emission.^[1] This reaction is highly specific to VDPs, with minimal interference from other biological thiols, amino acids, or inorganic salts.^[1] The fluorescence of **AC-green** is also stable over a physiological pH range of 5.0 to 9.0.^[1]

The underlying signaling pathway can be conceptualized as the detection of a specific protein state (the presence of reduced vicinal dithiols) which is often indicative of the cellular redox environment.



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Mechanism of **AC-green** fluorescence activation.

Quantitative Data

The photophysical and experimental parameters of **AC-green** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Wavelength (λ_{ex})	400 nm	
Emission Wavelength (λ_{em})	475 nm	
Fluorescence Increase	> 60-fold upon binding to VDPs	
Working Concentration (Cells)	10 μ M	
Incubation Time (HepG2 Cells)	15 minutes	
Working Concentration (Aqueous)	2 μ M	
Incubation Time (Aqueous)	90 minutes	
pH Stability	No apparent fluorescence signal within pH 5.0-9.0 in the absence of VDPs	
Cytotoxicity	Low cytotoxicity observed in HepG2 and HeLa cells at 10 μ M	

Experimental Protocols

Detailed methodologies for the application of **AC-green** in cellular imaging are crucial for reproducible results. Below are protocols for both in vitro and in-cellulo experiments.

1. In Vitro Detection of Vicinal Dithiol Proteins

This protocol is adapted for the detection of a model VDP, reduced bovine serum albumin (rBSA), in an aqueous solution.

- Materials:
 - AC-green** stock solution (e.g., 1 mM in DMSO)
 - Reduced bovine serum albumin (rBSA)

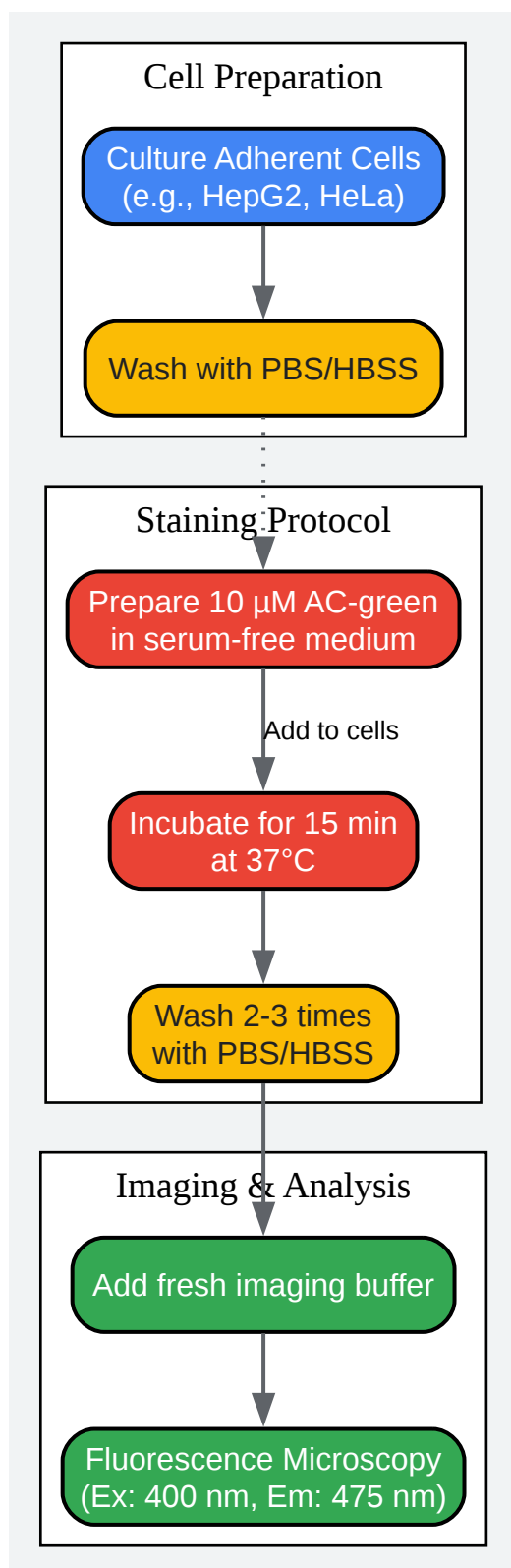
- Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)
- Fluorometer or fluorescence plate reader
- Procedure:
 - Prepare a working solution of **AC-green** at 2 μ M in the desired aqueous buffer.
 - Add rBSA to the **AC-green** solution to achieve the desired final concentration.
 - Incubate the mixture for 90 minutes at room temperature, protected from light.
 - Measure the fluorescence intensity with excitation at 400 nm and emission at 475 nm.
 - A control sample containing only **AC-green** in the buffer should be measured to determine the baseline fluorescence.

2. Live-Cell Imaging of Vicinal Dithiol Proteins in Mammalian Cells

This protocol provides a general guideline for staining adherent cells, such as HepG2 or HeLa cells. Optimization may be required for different cell types.

- Materials:
 - Adherent cells cultured on glass-bottom dishes or coverslips
 - **AC-green** stock solution (e.g., 1 mM in DMSO)
 - Complete cell culture medium
 - Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
 - (Optional) Phenylarsine oxide (PAO) for inhibition control
 - Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent)
- Procedure:
 - Culture cells to the desired confluency (typically 60-80%).

- (Optional Control) To confirm the specificity of **AC-green** for VDPs, pre-treat a subset of cells with a VDP-specific inhibitor like PAO.
- Prepare a 10 μ M working solution of **AC-green** in serum-free cell culture medium or an appropriate imaging buffer like HBSS.
- Remove the culture medium from the cells and wash once with warm PBS or HBSS.
- Add the **AC-green** working solution to the cells and incubate for 15 minutes at 37°C in a CO2 incubator, protected from light.
- After incubation, remove the loading solution and wash the cells two to three times with warm PBS or imaging buffer to remove excess probe.
- Add fresh, warm imaging buffer or complete medium to the cells.
- Immediately proceed with fluorescence imaging using an excitation wavelength around 400 nm and collecting emission around 475 nm. Bright green fluorescence indicates the presence of VDPs.



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Live-cell imaging workflow with **AC-green**.

Conclusion

AC-green is a specialized fluorescent probe that offers a direct and sensitive method for imaging vicinal dithiol proteins in living systems. Its turn-on fluorescence mechanism, high specificity, and low toxicity make it a powerful tool for researchers investigating cellular redox biology, protein folding, and other processes where VDPs are implicated. The provided protocols and data serve as a comprehensive guide for the effective application of **AC-green** in cellular imaging experiments. As with any fluorescent probe, optimal staining and imaging conditions may vary depending on the specific cell type and experimental setup, and empirical optimization is encouraged.

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References

- 1. medchemexpress.com [medchemexpress.com]
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